N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide
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Overview
Description
N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The subsequent steps involve the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step is the formation of the propanamide linkage under mild conditions to avoid decomposition of the sensitive tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide
- N-(4-bromophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide
- N-(4-methylphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide
Uniqueness
N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry, where fluorine substitution is often used to enhance the metabolic stability and bioavailability of drug candidates.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-11(16(24)19-13-5-3-12(18)4-6-13)26-17-20-21-22-23(17)14-7-9-15(25-2)10-8-14/h3-11H,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZDIPTMUHTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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